Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride
Description
Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride (CAS: 1269634-07-2) is a chiral organic compound with the molecular formula C₁₁H₁₆ClNO₃ and a molecular weight of 245.70 g/mol . It features a 2-methoxyphenyl group attached to a β-amino propanoate ester backbone, protonated as a hydrochloride salt. The compound is stored under inert conditions at room temperature and carries safety warnings for toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .
Properties
IUPAC Name |
methyl 3-amino-3-(2-methoxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-14-10-6-4-3-5-8(10)9(12)7-11(13)15-2;/h3-6,9H,7,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQROSGBYFAHSDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CC(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride can be synthesized through a multi-step process. One common method involves the esterification of 3-amino-3-(2-methoxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis
Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride is frequently utilized as an intermediate in synthesizing more complex organic molecules. It plays a crucial role in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions .
| Reaction Type | Reagents Used | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Methyl 3-nitro-3-(2-methoxyphenyl)propanoate |
| Reduction | Lithium aluminum hydride | 3-amino-3-(2-methoxyphenyl)propanol |
| Nucleophilic Substitution | Alkyl halides | N-alkylated derivatives |
Biology
Enzyme Inhibition Studies
This compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, particularly those associated with cancer cell proliferation. Research indicates that it may inhibit enzymes linked to prostate cancer, suggesting its utility in anticancer drug development .
Biological Activities
Several studies have reported on the biological activities of this compound:
- Anticancer Activity : Demonstrated effectiveness against prostate cancer cell lines.
- Antimicrobial Properties : Preliminary evidence suggests potential antimicrobial effects.
- Antioxidant Activity : May exhibit properties that protect cells from oxidative stress .
Medicine
Drug Development
Due to its structural similarity to bioactive molecules, this compound is being explored for therapeutic effects such as anti-inflammatory and analgesic properties. Its ability to modulate receptor activity also positions it as a candidate for further pharmacological studies .
Industrial Applications
Polymer Production
this compound is used in synthesizing specialty polymers and resins. These materials find applications in coatings, adhesives, and other industrial products due to their enhanced properties derived from the compound's unique structure .
Case Studies
-
Enzyme Inhibition in Cancer Research
A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited specific enzymes related to the proliferation of prostate cancer cells. The mechanism involved binding at the active site of the enzyme, preventing substrate interaction and subsequent catalytic activity. -
Development of Antimicrobial Agents
Preliminary investigations into the antimicrobial properties of this compound revealed significant activity against certain bacterial strains. Further studies are underway to elucidate the mechanisms behind this activity and explore its potential as a new class of antimicrobial agents.
Mechanism of Action
The mechanism of action of methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl group may also interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Position and Functional Group Effects
Halogen-Substituted Analogues
- Methyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride (CAS: sc-353861): Substitutes the 2-methoxy group with a 2-chloro substituent. Molecular formula: C₁₀H₁₃Cl₂NO₂ (MW: ~245.65 g/mol).
- Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride (CAS: 1423040-66-7): Features 3,5-dichloro substituents, increasing molecular weight to 284.57 g/mol (C₁₀H₁₂Cl₃NO₂). The steric bulk and electronegativity of Cl groups may hinder solubility and metabolic stability relative to the target compound .
Methoxy Position Isomers
- Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride (CAS: 68208-19-5): Shifts the methoxy group to the 3-position on the phenyl ring. Similarity score: 0.96 compared to the target compound. This positional isomer likely exhibits distinct electronic properties due to altered resonance effects, impacting intermolecular interactions .
- Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate hydrochloride (CAS: 5678-45-5): Adds a second methoxy group at the 3-position (similarity score: 0.88). Increased hydrophilicity and hydrogen-bonding capacity may enhance solubility but reduce membrane permeability .
Fluorine- and Hydroxyl-Substituted Analogues
- (S)-Methyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride (CAS: 478408-60-5): Substitutes 2-methoxy with 3-fluoro. Fluorine’s high electronegativity and small size may improve metabolic stability and bioavailability compared to bulkier methoxy groups .
- Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride (CAS: 1206727-13-0): Replaces methoxy with a 3-hydroxy group.
Stereochemical Variations
- (R)-Methyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride (CAS: 905991-90-4): Enantiomer with R-configuration at the chiral center. Molecular formula: C₁₀H₁₂Cl₂NO₂ (MW: 245.65 g/mol). Stereochemistry significantly impacts pharmacological activity; enantiomers often differ in potency and selectivity .
Molecular Weight and Physicochemical Properties
Biological Activity
Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and industry.
Chemical Structure and Properties
This compound has the molecular formula C₁₁H₁₅ClN₂O₃ and a molecular weight of approximately 245.70 g/mol. The presence of the methoxy group enhances its solubility and interaction with biological targets, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its structural similarity to biologically active amino acids. Its mechanism of action may involve:
- Enzyme Inhibition : The compound is explored for its potential as an inhibitor of specific enzymes, which could be crucial for understanding metabolic pathways and developing new drugs. The methoxyphenyl group can interact with hydrophobic pockets of the enzyme, while the amino group can form hydrogen bonds with active site residues .
- Neuroprotective Effects : Similar compounds have shown potential in neuroprotection, possibly through modulation of neurotransmitter systems.
Anticancer Properties
Research indicates that this compound exhibits inhibitory effects on prostate cancer cells. This suggests a potential role in cancer therapy, particularly in targeting specific cancer cell lines.
Case Studies and Research Findings
- Enzyme Inhibition Studies : In studies investigating enzyme inhibition, this compound was found to affect the activity of enzymes involved in metabolic pathways. This effect is hypothesized to be due to its structural features enabling it to bind effectively to enzyme active sites .
- Neuroprotective Research : Similar compounds have been studied for their neuroprotective effects. Although direct studies on this specific compound are lacking, the potential mechanisms suggest that it may help modulate neurotransmitter levels, contributing to neuroprotection.
Applications in Research and Industry
This compound serves various roles in research and industrial applications:
- Intermediate in Organic Synthesis : It is used as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
- Drug Development : Due to its structural similarities with bioactive molecules, it is being explored for anti-inflammatory and analgesic properties, offering potential therapeutic benefits .
- Polymer Production : The compound is also utilized in synthesizing specialty polymers and resins used in coatings and adhesives.
Summary Table of Biological Activities
Q & A
Q. What safety protocols are critical when handling this compound in the laboratory?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
